molecular formula C13H28ClNO3 B2794117 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1212156-99-4

1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Cat. No. B2794117
M. Wt: 281.82
InChI Key: VYHZLPJVAFSOOU-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as TDM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TDM-2 is a chiral compound with a molecular formula of C13H28ClNO3, and a molecular weight of 285.83 g/mol.

Mechanism Of Action

The mechanism of action of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary by forming a complex with the reactant, which then undergoes a reaction to form the desired product. The chiral nature of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride allows for the formation of a single enantiomer of the product, which is essential in asymmetric synthesis.

Biochemical And Physiological Effects

1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has not been extensively studied for its biochemical and physiological effects on living organisms. However, studies have shown that it is a relatively safe compound with low toxicity levels. It is also not known to have any significant side effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride in lab experiments is its high yield and cost-effectiveness. It is also an effective chiral auxiliary in several reactions, making it a valuable tool in asymmetric synthesis. However, one of the limitations of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. One area of interest is its potential applications in the pharmaceutical industry. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in the synthesis of several pharmaceutical compounds, and further research could lead to the development of new drugs. Another area of interest is the development of new synthesis methods for 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, which could lead to increased yields and cost-effectiveness. Finally, further studies on the biochemical and physiological effects of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to a better understanding of its safety and potential applications in living organisms.
Conclusion:
In conclusion, 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chiral compound with significant potential applications in various fields of scientific research. Its use as a chiral auxiliary in asymmetric synthesis has been extensively studied, and it has been found to be an effective tool in several reactions. Further research on 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride could lead to the development of new drugs, improved synthesis methods, and a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves the reaction between tert-butyl 3-(2,6-dimethylmorpholino)propan-2-ol and hydrochloric acid. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride obtained from this reaction is typically high, making it a cost-effective method for its production.

Scientific Research Applications

1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a chiral auxiliary in asymmetric synthesis. 1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to be an effective chiral auxiliary in several reactions, including the asymmetric Diels-Alder reaction, aldol reaction, and Michael addition.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3.ClH/c1-10-6-14(7-11(2)17-10)8-12(15)9-16-13(3,4)5;/h10-12,15H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHZLPJVAFSOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

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